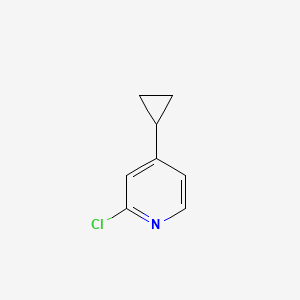

2-Chloro-4-cyclopropylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTFJIRCPIPPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168975-75-5 | |

| Record name | 2-chloro-4-cyclopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-cyclopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-4-cyclopropylpyridine (CAS No. 168975-75-5), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, safety considerations, and, most critically, a logical and robust synthetic pathway, explaining the chemical principles that underpin its creation and utility.

Introduction: The Strategic Value of the Cyclopropyl-Pyridine Moiety

The pyridine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and serve as a stable core for functionalization. The introduction of a cyclopropyl group at the C4-position adds a unique three-dimensional character and conformational rigidity. This small, strained ring can enhance metabolic stability, improve binding affinity by exploring specific pockets in target proteins, and fine-tune lipophilicity.

The 2-chloro substituent is the lynchpin for further elaboration. As an effective leaving group, it provides a reactive handle for introducing a wide array of nucleophiles via SNAr (Nucleophilic Aromatic Substitution) reactions or for engaging in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This combination makes this compound a highly valuable intermediate for constructing complex molecular architectures in the pursuit of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Key Properties

The following table summarizes the key computed and known properties of this compound. Experimental values for properties like boiling and melting points are not widely published; therefore, values should be treated as estimates.

| Property | Value | Source |

| CAS Number | 168975-75-5 | [PubChem][1] |

| Molecular Formula | C₈H₈ClN | [PubChem][1] |

| Molecular Weight | 153.61 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Appearance | Expected to be a liquid or low-melting solid | - |

| XLogP3 (Computed) | 2.7 | [PubChem][1] |

| Hydrogen Bond Donors | 0 | [PubChem][1] |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | [PubChem][1] |

Safety and Handling

This compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation (Skin corrosion/irritation)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Precautionary Measures:

-

Avoid inhalation of vapors or direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

A Logical Synthetic Approach

This two-step strategy is advantageous because it builds the core structure first and then installs the reactive chloro group in the final step, a common tactic in heterocyclic chemistry to avoid unwanted side reactions.

Sources

An In-depth Technical Guide to 2-Chloro-4-cyclopropylpyridine: Properties, Synthesis, and Reactivity for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylpyridine Scaffold

2-Chloro-4-cyclopropylpyridine is a substituted pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. Its structural architecture, featuring a reactive chlorine atom at the 2-position and a cyclopropyl group at the 4-position of the pyridine ring, makes it a valuable and versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The pyridine core is a common motif in a vast array of pharmaceuticals, and the unique electronic and conformational properties imparted by the cyclopropyl substituent can significantly influence the biological activity and pharmacokinetic profile of the parent molecule.

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the characteristic reactivity of this compound, offering a foundational resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its handling and application.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 168975-75-5 | PubChem[1] |

| Molecular Formula | C₈H₈ClN | PubChem[1] |

| Molecular Weight | 153.61 g/mol | PubChem[1] |

| Physical State | Not definitively reported; likely a liquid or low-melting solid at room temperature | Inferred from related compounds |

| Boiling Point | ~99 °C at 30 mmHg (for the related 2-chloro-4-methylpyridine) | Chem-Impex[2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | General chemical principles |

| pKa | Not experimentally determined. The pyridine nitrogen is basic, but its pKa will be influenced by the electron-withdrawing chlorine and the cyclopropyl group. |

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound can be efficiently achieved from the corresponding 2-amino-4-cyclopropylpyridine via a Sandmeyer-type reaction. This transformation is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a chloro substituent.

Rationale for the Synthetic Approach

The conversion of an amino group on an aromatic ring to a chloro group via diazotization followed by reaction with a copper(I) chloride source is a well-established and high-yielding methodology. The process begins with the formation of a diazonium salt from the primary amine using a nitrite source under acidic conditions. The resulting diazonium salt is then decomposed in the presence of chloride ions, typically delivered by copper(I) chloride, to yield the desired chlorinated pyridine. This method is generally preferred for its reliability and the commercial availability of the necessary reagents.

Detailed Experimental Protocol

Materials:

-

4-Cyclopropylpyridin-2-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-cyclopropylpyridin-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C (ice-salt bath).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the pyridine ring, particularly the susceptibility of the 2-position to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[3] This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 4-cyclopropylpyridine derivatives. The general order of reactivity for halopyridines towards nucleophiles is 4- > 2- > 3-halo.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for the synthesis of biaryl compounds. The use of specialized ligands can facilitate the coupling of even less reactive chloro-substrates.

-

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the pyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. The ability to readily modify the 2-position through nucleophilic substitution and cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The cyclopropyl group can provide conformational rigidity and improve metabolic stability, properties that are often desirable in drug candidates. Its use as a building block has been noted in the synthesis of inhibitors for various biological targets.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its key physicochemical properties, a reliable synthetic route, and its predictable reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of novel and complex molecular architectures. A thorough understanding of the principles outlined in this guide will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

-

Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Online. (2022). Nucleophilic substitution of pyridines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-4-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-cyclopropylpyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a chlorinated pyridine ring substituted with a cyclopropyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. Pyridine derivatives are integral components of numerous pharmaceuticals, and the introduction of a cyclopropyl moiety can significantly influence a molecule's metabolic stability, potency, and target-binding affinity.

This technical guide provides a comprehensive overview of the structural analysis of this compound. As a senior application scientist, the following sections will not only detail the necessary analytical techniques but also provide insights into the rationale behind their application, ensuring a thorough and validated characterization of this important synthetic intermediate.

Physicochemical Properties

A foundational aspect of any structural analysis is the determination of the compound's basic physicochemical properties. These values are crucial for sample handling, purification, and as a preliminary confirmation of the compound's identity. The key properties of this compound are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈ClN | PubChem[1] |

| Molecular Weight | 153.61 g/mol | PubChem[1] |

| Monoisotopic Mass | 153.0345270 Da | PubChem[1] |

| CAS Number | 168975-75-5 | PubChem[1] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents like Chloroform, Dichloromethane, and Methanol | - |

Synthesis and Workflow for Structural Verification

While various synthetic routes to 2-chloro-4-substituted pyridines exist, a common approach involves the modification of a pre-existing pyridine ring. For instance, a plausible synthesis could involve the diazotization of a corresponding 2-amino-4-cyclopropylpyridine in the presence of a chloride source. Following synthesis and purification, a rigorous structural verification workflow is imperative to confirm the identity and purity of the final product.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-cyclopropylpyridine

This guide provides a detailed exploration of the spectroscopic properties of 2-Chloro-4-cyclopropylpyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Molecular Structure and its Spectroscopic Implications

This compound (C₈H₈ClN) possesses a unique combination of a substituted pyridine ring and a strained cyclopropyl moiety.[1] This structure dictates a distinct spectroscopic fingerprint. The pyridine ring is an electron-deficient aromatic system, with the electronegative nitrogen and chlorine atoms influencing the electron distribution and, consequently, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. The cyclopropyl group, with its "pseudo-unsaturated" character, can electronically interact with the aromatic ring, further modulating the spectral properties.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[3][4]

Predicted Mass Spectrum

Molecular Ion (M⁺): The nominal molecular weight of this compound is 153.61 g/mol , with a monoisotopic mass of 153.0345270 Da.[1] A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[3] This results in two molecular ion peaks:

-

M⁺: at m/z 153 (corresponding to the molecule with ³⁵Cl)

-

[M+2]⁺: at m/z 155 (corresponding to the molecule with ³⁷Cl)

The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.[3][5]

Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for chloropyridines involve the loss of the chlorine atom or cleavage of the pyridine ring.[3][6] For this compound, likely fragmentation patterns include:

-

Loss of Cl: A significant fragment at m/z 118, corresponding to the [M-Cl]⁺ ion (C₈H₈N⁺).

-

Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of a neutral hydrogen cyanide molecule, resulting in a fragment ion.[3]

-

Cleavage of the cyclopropyl group: The strained cyclopropyl ring may also fragment.

The predicted mass spectral data is summarized in the table below.

| m/z | Predicted Fragment | Key Features |

| 155 | [C₈H₈³⁷ClN]⁺ | Isotopic peak of the molecular ion |

| 153 | [C₈H₈³⁵ClN]⁺ | Molecular ion peak |

| 118 | [C₈H₈N]⁺ | Loss of the chlorine atom |

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for acquiring a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from any impurities. A typical GC program would involve an initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/minute.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon and hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group.

-

Pyridine Ring Protons: The pyridine ring has three protons. Due to the electron-withdrawing effects of the nitrogen and the chlorine atom, these protons will be deshielded and appear in the downfield region of the spectrum. Their chemical shifts and coupling patterns can be predicted based on the substitution pattern.

-

Cyclopropyl Protons: The cyclopropyl group has a methine proton and two pairs of diastereotopic methylene protons. These will appear in the upfield region of the spectrum. The strained nature of the cyclopropyl ring often results in complex coupling patterns.[7]

The predicted ¹H NMR chemical shifts are presented in the table below. These predictions are based on established substituent effects on aromatic rings and data from similar structures.[8][9]

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-6 | 8.1 - 8.3 | d | J ≈ 5 |

| H-5 | 6.9 - 7.1 | dd | J ≈ 5, 1.5 |

| H-3 | 7.0 - 7.2 | d | J ≈ 1.5 |

| Cyclopropyl-CH | 1.8 - 2.0 | m | |

| Cyclopropyl-CH₂ | 0.9 - 1.2 | m | |

| Cyclopropyl-CH₂' | 0.6 - 0.9 | m |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Pyridine Ring Carbons: The pyridine ring will show five distinct carbon signals. The carbon atom bonded to the chlorine atom (C-2) will be significantly deshielded.

-

Cyclopropyl Carbons: The cyclopropyl group will exhibit two signals: one for the methine carbon and one for the two equivalent methylene carbons.

The predicted ¹³C NMR chemical shifts are summarized in the following table, based on known substituent effects and data from related heterocyclic systems.[10]

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 153 |

| C-6 | 148 - 150 |

| C-4 | 152 - 155 |

| C-3 | 120 - 123 |

| C-5 | 122 - 125 |

| Cyclopropyl-CH | 15 - 18 |

| Cyclopropyl-CH₂ | 8 - 12 |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds of the pyridine ring, the C-H bonds of the cyclopropyl group, and the C-Cl bond.[12]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Cyclopropyl C-H stretch | 3000 - 2900 | Medium |

| C=C and C=N ring stretching | 1600 - 1450 | Medium to Strong |

| C-Cl stretch | 800 - 600 | Strong |

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The combination of Mass Spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and complementary set of data for the unambiguous structural elucidation of this compound. This guide, by integrating predictive data based on established chemical principles and analogous structures, offers a valuable resource for researchers working with this important chemical entity. The provided protocols serve as a practical starting point for the experimental acquisition of high-quality spectroscopic data.

References

-

hangzhou better chemtech ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? - Blog. [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- The Royal Society of Chemistry. (n.d.).

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.).

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]

- Spinner, E., & White, J. C. B. (n.d.). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic. The Royal Society of Chemistry.

-

PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Center for Biotechnology Information. [Link]

- ResearchGate. (n.d.).

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020, February 14). Organic Chemistry Data. [Link]

- ResearchGate. (2025, August 8).

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

- Infrared Absorption Spectra of Qu

- ResearchG

- ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA.

- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.).

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). [Link]

- NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook.

-

SpectraBase. (n.d.). 2-Chloro-4-cyanopyridine. [Link]

- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.).

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.).

- PMC. (n.d.). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols...

- ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.

-

MDPI. (2023, April 1). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion...[Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H8ClN | CID 45787914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. yufengchemicals.com [yufengchemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 2-Chloro-4-picoline(3678-62-4) 1H NMR [m.chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. eng.uc.edu [eng.uc.edu]

reactivity of 2-Chloro-4-cyclopropylpyridine

An In-Depth Technical Guide to the Reactivity of 2-Chloro-4-cyclopropylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and steric profile, characterized by an electron-deficient pyridine core, a strategically positioned leaving group, and a bioisosterically significant cyclopropyl moiety, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the core reactivity principles governing this scaffold. We will delve into the mechanistic underpinnings of its most critical transformations, including nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions. Each section is supported by field-proven insights, detailed experimental protocols, and authoritative references to empower researchers in leveraging this valuable intermediate for accelerated drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged structure in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a cyclopropyl group, a common bioisostere for phenyl rings or bulky alkyl groups, further enhances the pharmacological potential by improving metabolic stability, binding affinity, and membrane permeability.[1] The this compound scaffold, with the chemical formula C₈H₈ClN and a molecular weight of 153.61 g/mol , combines these features with a reactive handle—the chlorine atom at the 2-position.[2]

The reactivity of this molecule is primarily dictated by two factors:

-

The Electron-Deficient Pyridine Ring : The electronegative nitrogen atom polarizes the ring, creating electron-deficient carbons at the 2, 4, and 6-positions. This makes the ring susceptible to nucleophilic attack, a reactivity pattern opposite to that of benzene.[3][4]

-

The C2-Chloride as a Leaving Group : The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and oxidative addition steps of cross-coupling reactions.[3][5]

This guide will systematically explore the key reaction classes that define the synthetic utility of this compound.

Nucleophilic Aromatic Substitution (SNAr): A Foundational Transformation

The most fundamental reaction of this compound is its participation in Nucleophilic Aromatic Substitution (SNAr). This reaction is highly efficient due to the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the key anionic intermediate.[4]

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7]

-

Nucleophilic Attack : A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate.

-

Intermediate Stabilization : The negative charge of this intermediate is delocalized across the pyridine ring, with a significant resonance contributor placing the charge on the electronegative nitrogen atom. This stabilization is the primary reason for the high reactivity of the 2- and 4-positions towards nucleophiles.[4]

-

Elimination : The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of 2-Amino-4-cyclopropylpyridine

This protocol describes a representative amination reaction, a common application of SNAr. The choice of a sealed vessel is crucial for reactions involving volatile amines or requiring temperatures above the solvent's boiling point to drive the reaction to completion.

Materials:

-

This compound (1.0 eq)

-

Ammonia (7 N solution in Methanol, 5.0 eq)

-

Methanol (as needed to ensure dissolution)

-

Pressure-rated reaction vessel with a magnetic stir bar

Procedure:

-

Vessel Charging : To a pressure-rated reaction vessel, add this compound.

-

Reagent Addition : Add the methanolic ammonia solution. Ensure the final concentration is appropriate to maintain solubility (typically 0.1-0.5 M).

-

Sealing and Reaction : Seal the vessel tightly. Place it in a heating mantle or oil bath pre-heated to 100-120 °C. Stir vigorously for 12-24 hours.

-

Causality Insight: Heating is necessary to overcome the activation energy of the reaction. Using a significant excess of the nucleophile (ammonia) ensures the reaction proceeds to completion according to Le Châtelier's principle.

-

-

Monitoring : After cooling to room temperature, the reaction progress can be checked by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup and Purification : a. Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia. b. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. c. Wash the organic layer with water and then with brine to remove any inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. e. Purify the crude product by silica gel column chromatography to yield the desired 2-amino-4-cyclopropylpyridine.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[8] this compound is an excellent substrate for these transformations.

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds and is celebrated for its operational simplicity and the stability of the boronic acid reagents.[9]

-

Causality Insight : For less reactive aryl chlorides like our substrate, a common challenge is slow oxidative addition. This is overcome by using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10] These ligands stabilize the Pd(0) state and accelerate the oxidative addition step. An aqueous base like K₃PO₄ is often used, which also helps to facilitate the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent | Role | Rationale |

| Aryl Halide | This compound | Electrophile | The substrate for oxidative addition. |

| Boron Reagent | Phenylboronic acid | Nucleophile Source | Transfers the organic group to palladium. |

| Catalyst | Pd(OAc)₂ / SPhos | Catalytic Center | Facilitates the C-C bond formation. |

| Base | K₃PO₄ | Activator | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O or Dioxane/H₂O | Medium | Biphasic system is common and effective. |

Experimental Protocol: Synthesis of 2-Phenyl-4-cyclopropylpyridine

-

Apparatus Setup : Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Reagent Charging : To the flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and finely powdered K₃PO₄ (2.0-3.0 eq).

-

Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(OAc)₂ , 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Degas the solvent (e.g., Toluene/H₂O 10:1) by bubbling with inert gas for 15-20 minutes, then add it to the flask via syringe.

-

Reaction Execution : Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, providing access to a wide range of arylamines that are difficult to synthesize via classical methods like SNAr, especially with less nucleophilic amines.[8][11]

-

Causality Insight : The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12] The ligand system, often a bulky biarylphosphine like XPhos, is essential for promoting the final C-N bond-forming reductive elimination step from the palladium center.[13]

Experimental Protocol: Synthesis of N-Benzyl-4-cyclopropylpyridin-2-amine

-

Apparatus Setup : In a glovebox, place this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) into an oven-dried reaction vial.

-

Reagent Charging : Add the base (e.g., NaOt-Bu, 1.2-1.5 eq). Remove the vial from the glovebox.

-

Solvent and Amine Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene, followed by benzylamine (1.1 eq) via syringe.

-

Reaction Execution : Seal the vial and heat the mixture to 90-110 °C for 8-16 hours with vigorous stirring.

-

Workup and Purification : After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[14][15]

-

Causality Insight : This reaction classically employs a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[16][17] This intermediate then undergoes transmetalation with the palladium complex. An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent. Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[10]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-cyclopropylpyridine

-

Apparatus Setup : To an oven-dried Schlenk flask under inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (3-5 mol%).

-

Solvent and Reagent Addition : Add anhydrous, degassed triethylamine. Stir for 10 minutes, then add phenylacetylene (1.2 eq) dropwise via syringe.

-

Reaction Execution : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-6 hours).

-

Workup and Purification : Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water, then brine. Dry the organic layer, concentrate, and purify by column chromatography.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance compared to more reactive organometallics like Grignards.[18][19]

-

Causality Insight : Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc.[18] The subsequent cross-coupling with this compound is catalyzed by a palladium complex. The reaction is highly chemoselective, tolerating sensitive functional groups like esters and nitriles.[20][21]

Experimental Protocol: Synthesis of 2-Butyl-4-cyclopropylpyridine

-

Preparation of Organozinc Reagent : In a separate dry flask under inert atmosphere, react 1-bromobutane (1.1 eq) with activated zinc dust in anhydrous THF to prepare butylzinc bromide.

-

Apparatus Setup : In the main reaction flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) in anhydrous THF.

-

Reagent Addition : Slowly transfer the freshly prepared butylzinc bromide solution to the main reaction flask via cannula.

-

Reaction Execution : Stir the mixture at room temperature or heat to reflux (approx. 65 °C) for 6-18 hours.

-

Workup and Purification : Cool the reaction and quench with saturated aqueous NH₄Cl. Extract with ether or ethyl acetate. Wash the organic phase with water and brine, dry, and concentrate. Purify by column chromatography.

Summary and Outlook

This compound demonstrates a rich and predictable reactivity profile that makes it an exceptionally useful building block for drug discovery. Its C2-chloro atom can be readily displaced through classical SNAr reactions with a variety of nucleophiles or leveraged in a suite of powerful palladium-catalyzed cross-coupling reactions to build molecular complexity. Understanding the mechanistic principles behind these transformations—from the stabilization of the Meisenheimer complex in SNAr to the nuances of ligand and base selection in cross-coupling—is paramount for any scientist seeking to exploit its full synthetic potential. This guide provides the foundational knowledge and practical protocols to effectively incorporate this versatile scaffold into advanced synthetic programs.

References

- Cymit Quimica. (n.d.). This compound.

- Wikipedia. (2024). Buchwald–Hartwig amination.

- Benchchem. (2025). Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes.

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- PubChem. (n.d.). This compound.

- Biosynth. (n.d.). 2-Chloro-4-(cyclopropylmethoxy)pyridine.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Guidechem. (n.d.). What is the significance of 2-Chloro-4-cyanopyridine in organic synthesis and pharmaceutical chemistry?.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.

- Benchchem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.

- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- YouTube. (2019). nucleophilic aromatic substitutions.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Wikipedia. (2024). Sonogashira coupling.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.

- Organic Syntheses. (n.d.). Bipyridine.

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- Chem-Station Int. Ed. (2014). Sonogashira-Hagiwara Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions with 2,6-Dichloro-4-phenylpyridine.

- Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.

- Organic Chemistry Portal. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction.

- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.

- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

- PubMed. (2002). The application of multi-component reactions in drug discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H8ClN | CID 45787914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chempanda.com [chempanda.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

The Synthetic Heart of Innovation: A Technical Guide to the Role and Reactivity of 2-Chloro-4-cyclopropylpyridine in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of 2-Chloro-4-cyclopropylpyridine, a pivotal building block in contemporary medicinal chemistry. While not a therapeutic agent in itself, its "mechanism of action" lies in its chemical reactivity, which enables the synthesis of a diverse array of biologically active molecules. We will explore the chemical properties, synthetic utility, and strategic applications of this compound, offering a comprehensive resource for professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Unsung Hero of the Synthetic Chemist's Toolbox

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with crucial, yet often overlooked, chemical intermediates. This compound is one such unsung hero. Its unique structural features—a reactive chloro-substituted pyridine ring coupled with a cyclopropyl moiety—make it a versatile scaffold for the construction of complex molecular architectures.

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The chlorine atom at the 2-position provides a reactive handle for a variety of chemical transformations, primarily nucleophilic aromatic substitution. The cyclopropyl group, on the other hand, can introduce conformational rigidity and improve metabolic stability in the final drug molecule. This combination of features makes this compound a valuable starting material for generating libraries of compounds for screening and lead optimization.

The "Mechanism of Action": A Tale of Chemical Reactivity

The core "mechanism of action" of this compound is its utility in chemical synthesis, driven by the reactivity of the 2-chloro position on the pyridine ring. This reactivity is the cornerstone of its role as a versatile building block.

Nucleophilic Aromatic Substitution (SNAr): The Primary Pathway

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of the chlorine atom, makes the carbon at the 2-position electrophilic and susceptible to attack by nucleophiles. This facilitates nucleophilic aromatic substitution (SNAr) reactions, which are the primary means of modifying the this compound scaffold.

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include:

-

Amines (R-NH2): Leading to the formation of 2-aminopyridine derivatives.

-

Alcohols (R-OH) and Phenols (Ar-OH): Resulting in 2-alkoxy or 2-aryloxypyridine ethers.

-

Thiols (R-SH): Forming 2-thioether linkages.

The general workflow for a typical SNAr reaction involving this compound is illustrated below.

Caption: Strategic role of this compound in a drug discovery cascade.

Experimental Protocols: A Practical Guide

To provide a practical context, we outline a representative experimental protocol for a nucleophilic aromatic substitution reaction.

Protocol: Synthesis of N-Benzyl-4-cyclopropylpyridin-2-amine

This protocol describes the synthesis of a 2-aminopyridine derivative from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of this compound in DMF, add benzylamine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-cyclopropylpyridin-2-amine.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and LC-MS to ensure the successful displacement of the chloride and the formation of the desired product.

Conclusion: A Foundation for Future Discoveries

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its "mechanism of action" is rooted in its chemical reactivity, providing a reliable and versatile platform for the synthesis of novel molecules with therapeutic potential. Understanding the nuances of its reactivity and mastering its application in synthesis are essential skills for any researcher or scientist dedicated to the advancement of medicinal chemistry. As the quest for new and more effective medicines continues, the importance of foundational building blocks like this compound will only grow, solidifying their place at the heart of modern drug development.

References

A Technical Guide to the Biological Activity Screening of 2-Chloro-4-cyclopropylpyridine

Preamble: The Rationale for Screening a Novel Pyridine Derivative

In the landscape of drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyridine scaffold is of particular interest due to its presence in numerous bioactive molecules and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] 2-Chloro-4-cyclopropylpyridine is a synthetic pyridine derivative whose biological activity profile is not extensively documented in public literature.[2] Its structure, featuring a reactive chloro-substituent and a lipophilic cyclopropyl group, presents a compelling case for comprehensive biological screening to uncover potential therapeutic applications, ranging from antimicrobial to anticancer or enzyme-modulating activities.[3][4]

This guide provides a structured, field-proven framework for conducting a multi-tiered biological activity screening of a novel compound like this compound. The methodologies described are designed to be robust, reproducible, and grounded in established scientific principles, moving logically from broad, high-throughput primary screens to more focused, mechanism-of-action studies.

Chapter 1: The Strategic Screening Workflow

A successful screening campaign does not test randomly; it follows a logical progression designed to maximize information while conserving resources. We employ a tiered approach, starting with broad assessments of cytotoxicity and general bioactivity, followed by more specific, target-oriented assays for validated "hits." This ensures that we first understand the compound's fundamental interaction with living systems before investing in deeper, more complex investigations.

Caption: A tiered workflow for biological activity screening.

Chapter 2: Primary Screening - Establishing a Foundational Profile

The initial goal is to answer two fundamental questions: 1) At what concentration is this compound toxic to cells? and 2) Does it exhibit any broad antimicrobial effects? These assays are typically performed in high-throughput formats (96- or 384-well plates) to efficiently screen multiple concentrations.[5][6]

General Cytotoxicity Assessment

Before assessing therapeutic potential, we must understand a compound's toxicity. Cytotoxicity is a critical endpoint that can either disqualify a compound or, in the case of oncology, be the desired effect.[7] We utilize a panel of assays that measure different hallmarks of cell death.[8]

| Assay Type | Principle | Endpoint Measurement | Key Advantage |

| MTT / WST-1 | Measures mitochondrial reductase activity in viable cells.[9] | Colorimetric change (Formazan product). | Indicates metabolic activity; widely used.[10] |

| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Enzymatic reaction causing colorimetric change. | Directly measures cell lysis/necrosis.[7][9] |

| Resazurin (alamarBlue) | Resazurin is reduced to the fluorescent resorufin by metabolically active cells. | Fluorescence or absorbance. | High sensitivity and non-toxic to cells. |

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a cornerstone of in vitro toxicology, measuring cell viability based on the metabolic activity of mitochondrial dehydrogenases.[9]

Causality: The choice of the MTT assay is based on its robustness and its ability to provide a quantitative measure of how the compound affects the fundamental cellular process of mitochondrial respiration. A reduction in the formazan signal directly correlates with a decrease in viable, metabolically active cells.

Caption: Principle of the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Antimicrobial Activity Screening

Heterocyclic compounds are a rich source of antimicrobial agents. Initial screening provides a qualitative or quantitative measure of a compound's ability to inhibit the growth of representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

| Method | Principle | Result Type | Key Advantage |

| Agar Disk/Well Diffusion | Compound diffuses from a point source into agar seeded with microbes, creating a zone of inhibition where growth is prevented.[11] | Qualitative (Zone Diameter in mm). | Simple, low-cost, and visually intuitive.[12] |

| Broth Microdilution | A serial dilution of the compound is incubated with a standardized microbial inoculum in a liquid broth.[13] | Quantitative (Minimum Inhibitory Concentration - MIC). | Provides a precise measure of potency.[11] |

Detailed Protocol: Broth Microdilution for MIC Determination

Causality: This method is chosen for its quantitative output. Unlike diffusion assays, it provides a specific concentration (MIC) required to inhibit microbial growth, which is a critical parameter for comparing the potency of different compounds and for subsequent structure-activity relationship studies.[12]

Caption: Workflow for the broth microdilution assay.

Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: Add 100 µL of a concentrated stock of this compound to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

-

Inoculation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).

Chapter 3: Secondary Screening - Elucidating the Mechanism of Action

If the primary screens yield a confirmed "hit" (e.g., an IC₅₀ < 10 µM or an MIC < 32 µg/mL), the next phase is to investigate its potential mechanism of action (MOA). This involves moving from general cellular effects to specific molecular targets.

Enzyme Inhibition Assays

A significant portion of modern drugs function by inhibiting enzymes.[14] Assays can be designed to screen the compound against a panel of relevant enzymes (e.g., kinases, proteases, metabolic enzymes like Cytochrome P450s) to identify specific targets.[15][16]

Causality: The rationale is to test the hypothesis that the observed biological activity (e.g., cytotoxicity) is due to the inhibition of a specific enzyme crucial for cell survival or proliferation. Understanding the type of inhibition (e.g., competitive, non-competitive) is critical for subsequent drug development.[17]

General Protocol for a Colorimetric Kinase Assay:

-

Setup: In a 96-well plate, add buffer, the specific kinase, and its peptide substrate.

-

Inhibition: Add varying concentrations of this compound.

-

Reaction Initiation: Add ATP to start the phosphorylation reaction. Incubate for a specified time at 30°C.

-

Detection: Add a detection reagent that recognizes either the phosphorylated substrate or the remaining ATP (e.g., using a luciferase-based system).

-

Analysis: Measure the signal (e.g., luminescence or absorbance). A decrease in signal indicates inhibition of the kinase. Calculate the IC₅₀ value.

Receptor Binding Assays

Receptors on the cell surface or within the cell are another major class of drug targets.[18] Competitive binding assays are used to determine if a compound can displace a known ligand from its receptor, thereby indicating an interaction.[19]

Causality: This assay directly tests if the compound physically interacts with a specific receptor. It is a foundational method for screening compounds that may act as agonists or antagonists at G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.[20]

Caption: Principle of a competitive receptor binding assay.

Conceptual Workflow:

-

Preparation: A source of the target receptor (e.g., cell membrane preparations) is incubated with a specific, labeled ligand (often radiolabeled or fluorescent) of a known high affinity.[21]

-

Competition: The incubation is performed in the presence of varying concentrations of the test compound, this compound.

-

Equilibration: The mixture is allowed to reach binding equilibrium.

-

Separation: The receptor-bound ligand is separated from the unbound (free) ligand, typically via filtration through glass fiber filters that trap the membranes.[22]

-

Quantification: The amount of bound labeled ligand is quantified (e.g., using a scintillation counter for radioligands).

-

Analysis: A high concentration of the test compound that successfully competes for the binding site will result in a lower amount of bound labeled ligand. Data are plotted to determine an IC₅₀ or Kᵢ (inhibition constant).

Conclusion and Forward Outlook

This guide outlines a systematic and logical pathway for the initial biological characterization of this compound. By progressing from broad phenotypic screens to specific target-based assays, researchers can efficiently identify and validate potential therapeutic activities. Positive results from this screening cascade would form the basis for more advanced preclinical studies, including mechanism-of-action validation in cellular models, structure-activity relationship (SAR) analysis to improve potency and selectivity, and eventual in vivo efficacy testing. The key to successful drug discovery lies not just in performing assays, but in the strategic selection of experiments and the rigorous interpretation of their outcomes.

References

- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Bio-protocol. (n.d.). Antimicrobial assay.

- Biobide. (n.d.). What is an Inhibition Assay?.

- Sigma-Aldrich. (n.d.). Cytotoxicity assays.

- PubMed. (2008). In vitro receptor binding assays: general methods and considerations.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

- Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines.

- Merck. (n.d.). Receptor Binding Assays - Multiwell Plates.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- YouTube. (2023). functional in vitro assays for drug discovery.

- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.

- Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.

- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.

- Abcam. (n.d.). Cytotoxicity assay selection guide.

- NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.

- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

- Springer Nature Experiments. (n.d.). Antimicrobial Assay.

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- ResearchGate. (n.d.). In vitro Screening Systems.

- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.

- BioIVT. (n.d.). Enzyme Inhibition Studies.

- PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.

- PubChem. (n.d.). This compound.

- SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.

- ResearchGate. (2022). Does anyone have a protocol for antimicrobial activity screening in bulk?.

- ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.

- Guidechem. (n.d.). What is the significance of 2-Chloro-4-cyanopyridine in organic synthesis and pharmaceutical chemistry?.

- NIH. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H8ClN | CID 45787914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. blog.biobide.com [blog.biobide.com]

- 16. bioivt.com [bioivt.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 19. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-cyclopropylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 2-Chloro-4-cyclopropylpyridine in Medicinal Chemistry

This compound is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery and development. Its unique structural motif, featuring a reactive chlorine atom and a cyclopropyl group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The cyclopropyl moiety can confer desirable pharmacokinetic properties, such as increased metabolic stability and enhanced potency, while the chloro-substituent serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. As the use of this intermediate becomes more widespread in research and manufacturing, a thorough understanding of its safety and handling characteristics is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data and field-proven best practices. It is designed to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound responsibly and effectively.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1][2] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1][2] | |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation[1][2] |

The causality behind these classifications lies in the chemical reactivity of the molecule. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing chloro group, can lead to interactions with biological macromolecules, causing irritation and toxicity. The fine, potentially airborne nature of the solid compound also contributes to the risk of respiratory tract irritation.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, grinding), and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The hierarchy of controls should always be applied to minimize exposure to this compound. Engineering controls are the most effective line of defense.

Engineering Controls: Isolating the Hazard

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors.

-

Ventilation: Ensure adequate ventilation in the laboratory to maintain low background concentrations of any potential airborne contaminants.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, appropriate PPE is mandatory to protect against direct contact.

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the compound.[4]

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.

-

Protective Clothing: For larger scale operations, additional protective clothing may be necessary to prevent skin exposure.[3]

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling and Storage Protocols: Maintaining Chemical Integrity and Safety

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the quality of this compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]

-

Grounding: For transfers of large quantities of solid, take precautionary measures against static discharges.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

-

Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[2][6]

Storage

-

Container: Store in a tightly closed, properly labeled container.[2][4]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][7] The storage area should be locked.[2]

-

Inert Atmosphere: For long-term storage to maintain purity, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Caption: Recommended storage protocol for this compound.

Emergency Procedures: A Plan for Every Contingency

Despite all precautions, the potential for accidental exposure or release exists. A well-defined emergency plan is essential.

First-Aid Measures